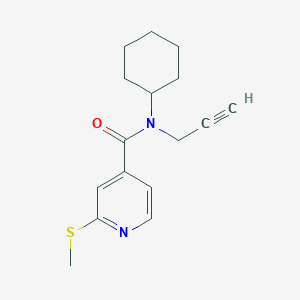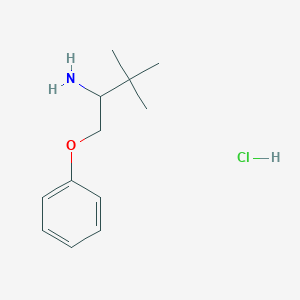
3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride: is a chemical compound with the molecular formula C12H19NO·HCl It is a hydrochloride salt form of 3,3-dimethyl-1-phenoxybutan-2-amine, which is characterized by the presence of a phenoxy group attached to a butan-2-amine backbone with two methyl groups at the third carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction between phenol and a suitable halogenated butane derivative.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to form the amine derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch or continuous processes can be employed.
Catalysts and Solvents: Catalysts such as palladium or platinum may be used to enhance reaction rates, and solvents like ethanol or methanol can be employed to dissolve reactants and control reaction conditions.
Purification: The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Introduction of various substituents onto the aromatic ring, leading to a range of substituted phenoxy derivatives.
科学研究应用
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules and potential biochemical pathways.
Medicine:
Pharmaceutical Research: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Studied for its potential use in agrochemicals.
作用机制
The mechanism of action of 3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
3,3-Dimethyl-1-phenoxybutan-2-amine: The free base form without the hydrochloride salt.
3,3-Dimethyl-1-phenoxybutan-2-ol: An alcohol derivative with a hydroxyl group instead of an amine.
3,3-Dimethyl-1-phenoxybutan-2-one: A ketone derivative with a carbonyl group.
Uniqueness:
Hydrochloride Salt Form: The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
Chemical Reactivity: The presence of both phenoxy and amine groups provides unique reactivity patterns, allowing for diverse chemical transformations.
属性
IUPAC Name |
3,3-dimethyl-1-phenoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)11(13)9-14-10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYKOUHGNUCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(COC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2859229.png)
![Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2859230.png)

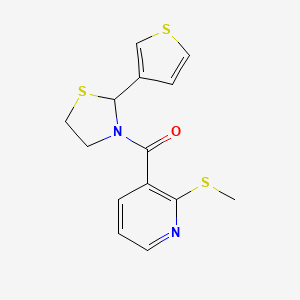
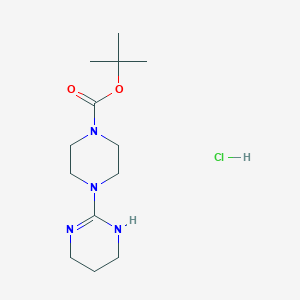
![2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B2859240.png)

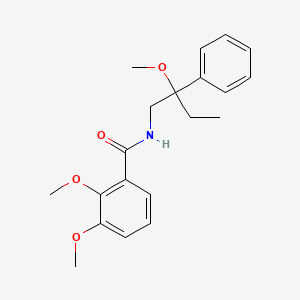
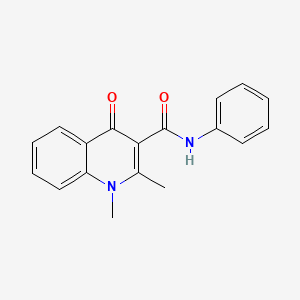

![1-(3-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2859247.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide](/img/structure/B2859248.png)
![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2859249.png)
